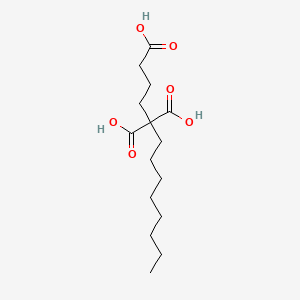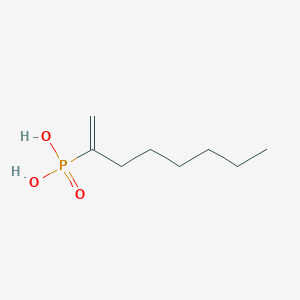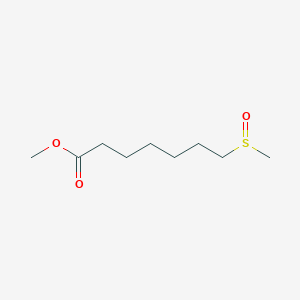![molecular formula C13H10ClN3O2 B14354661 1-[(4-Cyano-2-nitrophenyl)methyl]pyridin-1-ium chloride CAS No. 90179-04-7](/img/structure/B14354661.png)
1-[(4-Cyano-2-nitrophenyl)methyl]pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Cyano-2-nitrophenyl)methyl]pyridin-1-ium chloride is a compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science . The compound features a pyridinium core substituted with a cyano and nitro group on the phenyl ring, making it a versatile intermediate in chemical reactions.
Preparation Methods
The synthesis of 1-[(4-Cyano-2-nitrophenyl)methyl]pyridin-1-ium chloride typically involves the reaction of 4-cyano-2-nitrobenzyl chloride with pyridine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the formation of the pyridinium salt. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-[(4-Cyano-2-nitrophenyl)methyl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The cyano group can be reduced to an amine using reagents like lithium aluminum hydride.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide, methoxide, or thiolate ions under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, lithium aluminum hydride for reduction, and strong bases for nucleophilic substitution. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-Cyano-2-nitrophenyl)methyl]pyridin-1-ium chloride has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicine: Its derivatives may exhibit pharmacological activities, making it a valuable scaffold for drug discovery and development.
Mechanism of Action
The mechanism of action of 1-[(4-Cyano-2-nitrophenyl)methyl]pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The cyano and nitro groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of enzymatic activities, inhibition of microbial growth, or induction of cell death in cancer cells .
Comparison with Similar Compounds
1-[(4-Cyano-2-nitrophenyl)methyl]pyridin-1-ium chloride can be compared with other pyridinium salts and related compounds:
Pyridinium chloride: Lacks the cyano and nitro substituents, making it less reactive in certain chemical reactions.
4-Cyano-2-nitrobenzyl chloride: Contains the cyano and nitro groups but lacks the pyridinium core, limiting its applications in certain fields.
N-Methylpyridinium chloride: Similar pyridinium core but with a methyl group instead of the 4-cyano-2-nitrophenyl substituent, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
90179-04-7 |
|---|---|
Molecular Formula |
C13H10ClN3O2 |
Molecular Weight |
275.69 g/mol |
IUPAC Name |
3-nitro-4-(pyridin-1-ium-1-ylmethyl)benzonitrile;chloride |
InChI |
InChI=1S/C13H10N3O2.ClH/c14-9-11-4-5-12(13(8-11)16(17)18)10-15-6-2-1-3-7-15;/h1-8H,10H2;1H/q+1;/p-1 |
InChI Key |
ZUQFNOTYTBFYHT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)CC2=C(C=C(C=C2)C#N)[N+](=O)[O-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


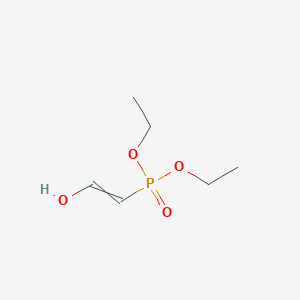
![S-Hexyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14354595.png)
![3-Cyclohexyl-5,6-dihydro-3H-[1,3]thiazolo[3,2-d]tetrazol-7-ium bromide](/img/structure/B14354603.png)
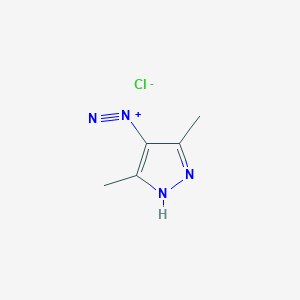

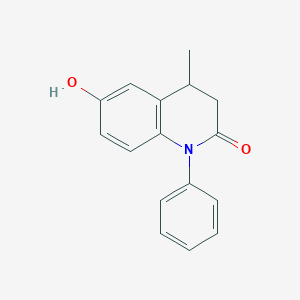
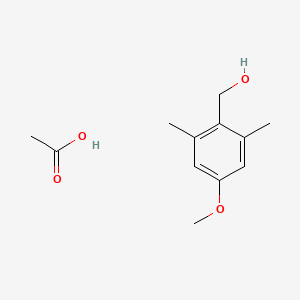
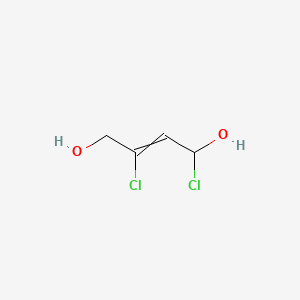

![1-{4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl}propan-2-one](/img/structure/B14354633.png)
